molecular formula C7H9NaO3 B1412789 Sodium 2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 2095409-78-0

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No.: B1412789
CAS No.: 2095409-78-0
M. Wt: 164.13 g/mol
InChI Key: NCARXUNPYMJORB-UHFFFAOYSA-M
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Description

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is an organic, water-soluble salt derived from spirocyclic ketones. It is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties. This compound is utilized in various fields, including pharmaceutical, agrochemical, and materials science research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate typically involves the reaction of spirocyclic ketones with sodium hydroxide. The process can be carried out in either one or two steps, depending on the desired purity and yield. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is designed to be cost-effective and scalable, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic structure, such as carboxylic acids, alcohols, and substituted spirocyclic compounds .

Scientific Research Applications

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This structure allows for specific binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Uniqueness: Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

sodium;2-oxaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCARXUNPYMJORB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
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Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
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Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
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Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
Reactant of Route 5
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

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